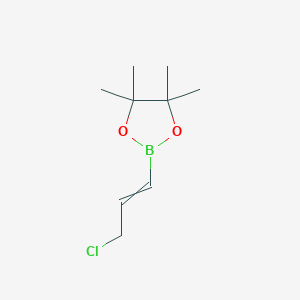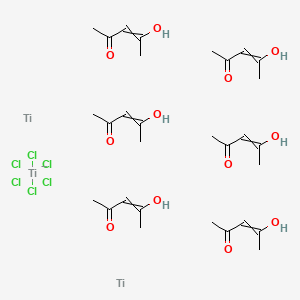
Hexachlorotitanium(2-);4-hydroxypent-3-en-2-one;titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexachlorotitanium(2-);4-hydroxypent-3-en-2-one;titanium is a complex compound that combines titanium with organic ligands
Vorbereitungsmethoden
The synthesis of Hexachlorotitanium(2-);4-hydroxypent-3-en-2-one;titanium typically involves the reaction of titanium tetrachloride with 4-hydroxypent-3-en-2-one under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound with high purity .
Analyse Chemischer Reaktionen
Hexachlorotitanium(2-);4-hydroxypent-3-en-2-one;titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium compounds.
Reduction: It can be reduced to lower oxidation state titanium compounds.
Substitution: The organic ligands can be substituted with other ligands under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic ligands.
Wissenschaftliche Forschungsanwendungen
Hexachlorotitanium(2-);4-hydroxypent-3-en-2-one;titanium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including coatings and composites.
Wirkmechanismus
The mechanism of action of Hexachlorotitanium(2-);4-hydroxypent-3-en-2-one;titanium involves its interaction with molecular targets through coordination chemistry. The titanium center can form coordination bonds with various ligands, influencing the reactivity and stability of the compound. The pathways involved depend on the specific application and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
Hexachlorotitanium(2-);4-hydroxypent-3-en-2-one;titanium can be compared with similar compounds such as:
Hafnium(IV) 2,4-pentanedionate: Similar in structure but with hafnium instead of titanium.
Platinum(II) acetylacetonate: Contains platinum and has different reactivity and applications.
Cerium(III) acetylacetonate: Contains cerium and is used in different catalytic processes.
Eigenschaften
Molekularformel |
C30H48Cl6O12Ti3-2 |
|---|---|
Molekulargewicht |
957.0 g/mol |
IUPAC-Name |
hexachlorotitanium(2-);4-hydroxypent-3-en-2-one;titanium |
InChI |
InChI=1S/6C5H8O2.6ClH.3Ti/c6*1-4(6)3-5(2)7;;;;;;;;;/h6*3,6H,1-2H3;6*1H;;;/q;;;;;;;;;;;;;;+4/p-6 |
InChI-Schlüssel |
FXHBKUDRXITDHU-UHFFFAOYSA-H |
Kanonische SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.Cl[Ti-2](Cl)(Cl)(Cl)(Cl)Cl.[Ti].[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


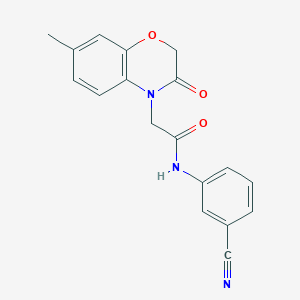
![2-Bromo-8-phenyldibenzo[b,d]furan](/img/structure/B12507096.png)

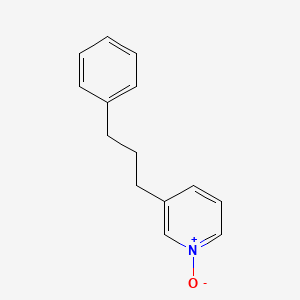

![2-[(Tert-butoxycarbonyl)amino]cyclopent-3-ene-1-carboxylic acid](/img/structure/B12507129.png)
![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-5(1H)-one](/img/structure/B12507130.png)
![3-methyl-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12507135.png)
![5-benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B12507137.png)
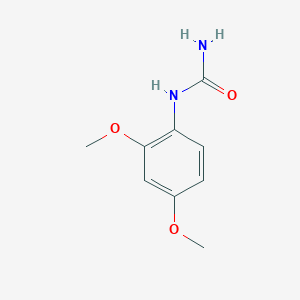
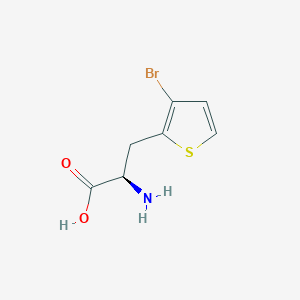
![4-[1-(Dimethylamino)-2-morpholin-4-ylethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12507157.png)
